molecular formula C16H18N4O3 B2701516 N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2320851-04-3

N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2701516
CAS No.: 2320851-04-3
M. Wt: 314.345
InChI Key: LRUCEBGDRBLQAQ-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical sciences This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrimidinylamino-substituted azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring is synthesized through a cyclization reaction involving appropriate starting materials such as β-lactams.

    Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.

    Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the azetidinone ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidinylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It has shown promise as an anticancer agent by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to bind to retinoid X receptor alpha (RXRα), acting as an antagonist . This binding inhibits the receptor’s activity, leading to downstream effects such as the induction of apoptosis in cancer cells. The compound’s ability to modulate RXRα activity makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine apart is its unique structural combination of a dimethoxyphenyl group and a pyrimidinylamino-substituted azetidinone ring. This structure confers distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-22-12-4-5-13(14(8-12)23-2)15(21)20-9-11(10-20)19-16-17-6-3-7-18-16/h3-8,11H,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUCEBGDRBLQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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